2,5-Dimethylhexane
Overview
Description
2,5-Dimethylhexane is a branched alkane with the chemical formula C8H18. It is an isomer of octane and is characterized by its structure, which includes two methyl groups attached to the second and fifth carbon atoms of the hexane chain. This compound is a colorless liquid with a boiling point of approximately 109°C and a density of 0.694 g/mL at 25°C . It is commonly used in the aviation industry, particularly in low revolutions per minute helicopters .
Mechanism of Action
Target of Action
2,5-Dimethylhexane is a branched alkane . It is primarily used in the aviation industry in low revolutions per minute helicopters .
Mode of Action
Instead, its utility lies in its physical and chemical properties, such as its boiling point, which is very close to that of octane .
Biochemical Pathways
It can be synthesized from bio-based routes . For instance, it can be synthesized from methyl levulinate, a by-product of the sugar dehydration step during the production of 2,5-furandicarboxylic acid . Methyl levulinate undergoes triple methylation using methyl magnesium chloride (MeMgCl) to yield this compound-2,5-diol (DHL) in high yields of 89.7% .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethylhexane can be synthesized through various methods, including the hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol. The process involves the use of a palladium on carbon catalyst and hydrogen gas under high pressure . The reaction conditions typically include a temperature of around 25°C and a pressure of 10 bar, with the reaction proceeding for approximately 12 hours .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic cracking of petroleum hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, typically at high temperatures and pressures. The resulting mixture is then separated through distillation to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylhexane undergoes various chemical reactions, including:
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation typically involves the use of chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
2,5-Dimethylhexane has several applications in scientific research:
Comparison with Similar Compounds
2,5-Dimethylhexane can be compared with other similar compounds, such as:
- 2,2-Dimethylhexane
- 2,4-Dimethylhexane
- 2,3-Dimethylhexane
- 3-Methyl-3-ethylpentane
Uniqueness: this compound is unique due to its specific branching pattern, which influences its physical and chemical properties, such as boiling point and reactivity. This makes it particularly suitable for certain applications, such as in aviation fuels .
Properties
IUPAC Name |
2,5-dimethylhexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-7(2)5-6-8(3)4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNADWZGEHDQAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073201 | |
Record name | 2,5-Dimethylhexane | |
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Molecular Weight |
114.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,5-Dimethylhexane | |
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Vapor Pressure |
30.3 [mmHg] | |
Record name | 2,5-Dimethylhexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
592-13-2 | |
Record name | 2,5-Dimethylhexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=592-13-2 | |
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Record name | 2,5-Dimethylhexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592132 | |
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Record name | 2,5-DIMETHYLHEXANE | |
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Record name | 2,5-Dimethylhexane | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylhexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.861 | |
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Record name | 2,5-DIMETHYLHEXANE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCS13D63P8 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-Dimethylhexane?
A1: this compound has the molecular formula C8H18 and a molecular weight of 114.23 g/mol.
Q2: How can the structure of this compound be confirmed?
A2: Various spectroscopic techniques can be employed to confirm its structure, including 1H NMR, 13C NMR, and IR spectroscopy. Characteristic peaks in these spectra help identify the functional groups and their arrangement within the molecule. []
Q3: Why is this compound relevant in combustion research?
A3: this compound is a component of various fuels, including petroleum, Fischer-Tropsch, and some alternative fuels. [, , ] Understanding its combustion behavior is crucial for developing accurate combustion models and predicting the performance of these fuels.
Q4: How does the branched structure of this compound affect its combustion properties compared to linear alkanes?
A4: Both experimental data and model predictions indicate that increasing the level of branching in alkanes generally decreases fuel reactivity at low and intermediate temperatures. [, , , , , , ] This is attributed to the lower ability of branched alkanes to populate the H-atom radical pool during combustion. [, ]
Q5: How does the position of the methyl branches in octane isomers affect their reactivity?
A5: Experimental and modeling studies show that the position of methyl branches influences octane isomer reactivity. For instance, this compound exhibits lower laminar flame speeds compared to mono-methylated octane isomers, suggesting that increasing the number of methyl substitutions decreases reactivity. []
Q6: What are the key reaction pathways involved in the low-temperature oxidation of this compound?
A6: The low-temperature oxidation of this compound is initiated by H-atom abstraction, primarily from the secondary carbon atoms. This leads to the formation of alkylperoxy (RO2) radicals, which then isomerize to form QOOH radicals. These radicals play a crucial role in chain branching reactions, ultimately influencing the fuel's reactivity. []
Q7: What is the significance of propene chemistry in the high-temperature ignition of this compound?
A7: Accurate prediction of high-temperature ignition delay for this compound relies heavily on the accurate representation of propene chemistry within the kinetic model. This highlights the importance of considering the decomposition products and their subsequent reactions when modeling the combustion of such branched alkanes. []
Q8: Can this compound be used as a surrogate component in fuel surrogates?
A8: The use of this compound as a surrogate component for real fuels is a subject of debate. While its high cost can be a limiting factor, some researchers suggest that it could be advantageous to use representative large iso-alkanes like this compound for improved predictability of real fuel combustion behavior, provided accurate chemical kinetic models are available. [, , , , ]
Q9: What computational methods are employed to study this compound combustion?
A9: Researchers utilize various computational chemistry techniques to study this compound combustion. Quantum-chemical calculations help elucidate reaction pathways and determine thermodynamic parameters. Master-equation calculations are used to analyze the kinetics of complex reaction systems, while kinetic modeling simulations are employed to predict the overall combustion behavior under various conditions. [, ]
Q10: How does the molecular structure of this compound influence its physical properties?
A10: The branched structure of this compound influences its physical properties compared to linear alkanes. For example, branching generally lowers the boiling point and melting point due to weaker intermolecular forces. [, ]
Q11: What is the solubility behavior of this compound in water?
A11: this compound, being a non-polar hydrocarbon, exhibits very low solubility in water. Its aqueous solubility is influenced by temperature, with solubility increasing slightly as temperature increases. []
Q12: Has this compound been studied in adsorption and diffusion processes?
A12: Yes, studies have investigated the adsorption and diffusion behavior of this compound in zeolite catalysts. These studies provide insights into its interaction with porous materials, which is relevant in catalytic processes like fluid catalytic cracking. [, ]
Q13: What are the potential environmental impacts of this compound?
A13: As a hydrocarbon, this compound contributes to greenhouse gas emissions when burned. It is also important to consider its potential for soil and water contamination from spills or leaks during production, transportation, or use. []
Q14: Are there safety concerns associated with handling this compound?
A14: this compound is a flammable liquid and should be handled with care. Proper storage and handling procedures are essential to prevent fire hazards. Additionally, personal protective equipment should be used to minimize exposure and potential health risks. [, ]
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